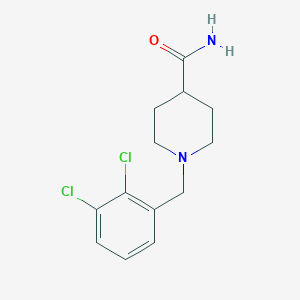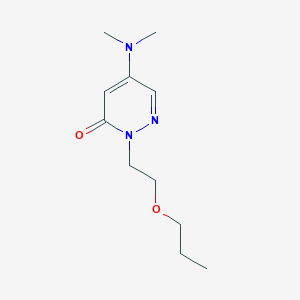
5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone, also known as DPPE, is a pyridazinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DPPE is a white crystalline powder that is soluble in organic solvents and water.
Wirkmechanismus
The mechanism of action of 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone is not fully understood, but it is believed to involve the formation of a metal complex with copper ions. This complex may then interact with biological molecules, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone has been shown to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe and photosensitizer, 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone has been studied for its potential as an antioxidant and anti-inflammatory agent. 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone is its selectivity for copper ions, which makes it a useful tool for the detection of copper in biological samples. However, one limitation of 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone is its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone. One potential direction is the development of new synthetic routes to improve the yield and purity of 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone. Additionally, further studies are needed to fully understand the mechanism of action of 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone and its potential applications in various fields. Finally, the development of new derivatives of 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone may lead to the discovery of compounds with even greater selectivity and efficacy.
Synthesemethoden
5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone can be synthesized using a multistep synthetic route. The synthesis begins with the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-hydrazinoacetylacetone. The resulting compound is then reacted with 2-chloroethyl propyl ether to form 3-(2-propoxyethyl)-5-hydrazinoacetylacetone. Finally, the compound is reacted with dimethylamine to form 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone.
Wissenschaftliche Forschungsanwendungen
5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone has shown potential in various scientific research applications. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone has been shown to selectively bind to copper ions, making it a useful tool for the detection of copper in biological samples. 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone has also been studied for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent, which then produces reactive oxygen species that can kill cancer cells.
Eigenschaften
IUPAC Name |
5-(dimethylamino)-2-(2-propoxyethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-4-6-16-7-5-14-11(15)8-10(9-12-14)13(2)3/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEAYIBVAHPZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCN1C(=O)C=C(C=N1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorobenzyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5217837.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B5217842.png)
![2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol](/img/structure/B5217848.png)
![ethyl 5-methyl-4-oxo-3-[1-(propoxycarbonyl)propyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5217852.png)
![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217858.png)
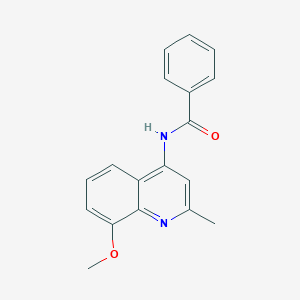
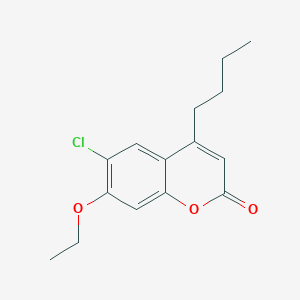
![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5217869.png)

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5217888.png)
![3-methyl-N-{1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5217898.png)
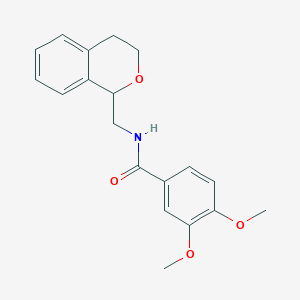
![3-butoxy-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5217927.png)
